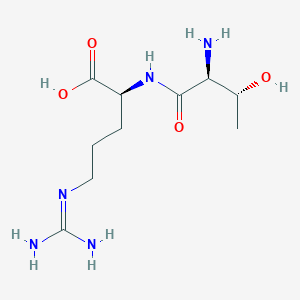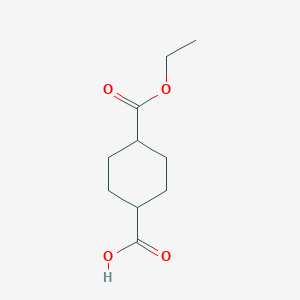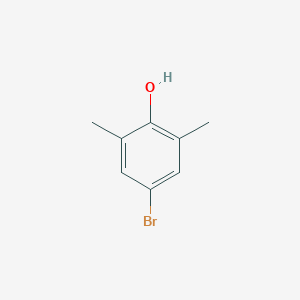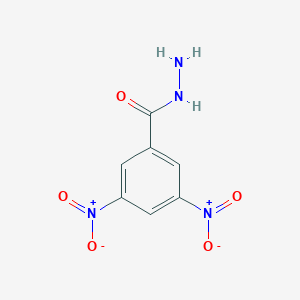
Diethyl 3-bromophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-bromophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals, agrochemicals, and materials science. It is a brominated derivative of phthalic acid, which is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The exact mechanism of action of Diethyl 3-bromophthalate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and physiological effects:
Diethyl 3-bromophthalate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to have a low toxicity profile and does not cause significant adverse effects at therapeutic doses. However, more studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 3-bromophthalate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity level. It also exhibits low toxicity and does not cause significant adverse effects at therapeutic doses. However, it has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Diethyl 3-bromophthalate. One potential area of research is its potential as a drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is its potential as a building block in the synthesis of new organic compounds with potential applications in materials science or agrochemicals. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects.
Conclusion:
In conclusion, Diethyl 3-bromophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis method is straightforward, and it has been extensively studied for its potential pharmacological activities. Although more studies are needed to fully understand its mechanism of action and biochemical and physiological effects, it has several advantages for lab experiments and holds promise for future research.
Synthesemethoden
The synthesis of Diethyl 3-bromophthalate can be achieved through the bromination of phthalic anhydride using a brominating agent such as bromine or N-bromosuccinimide. The reaction can be carried out in the presence of a catalyst such as iron or copper. The resulting product can be purified by recrystallization or column chromatography. The yield of the reaction is generally high, and the purity of the product can be easily achieved.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-bromophthalate has been extensively studied for its potential applications in pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential as a fungicide and herbicide. In addition, it has been used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Eigenschaften
CAS-Nummer |
127413-58-5 |
|---|---|
Produktname |
Diethyl 3-bromophthalate |
Molekularformel |
C12H13BrO4 |
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
diethyl 3-bromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
MNNWYBSNAIKTLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC |
Andere CAS-Nummern |
127413-58-5 |
Synonyme |
1,2-Benzenedicarboxylic acid, 3-broMo-, 1,2-diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















